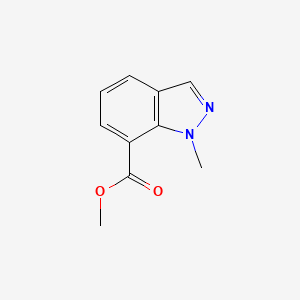

Methyl 1-methyl-1H-indazole-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methylindazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-9-7(6-11-12)4-3-5-8(9)10(13)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLZANUTGUOGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2C(=O)OC)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653313 | |

| Record name | Methyl 1-methyl-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-84-2 | |

| Record name | Methyl 1-methyl-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-methyl-1H-indazole-7-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 1-methyl-1H-indazole-7-carboxylate is a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. As a derivative of the indazole scaffold, it serves as a crucial building block for the synthesis of complex molecular architectures with diverse biological activities. This guide provides a comprehensive technical overview of its core physicochemical properties, detailed synthetic protocols, spectroscopic characterization, and key aspects of its chemical reactivity. The content herein is structured to deliver actionable insights for researchers, chemists, and drug development professionals engaged in the fields of medicinal chemistry and organic synthesis.

Introduction: The Significance of the N-Methylated Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory properties.

A key structural feature of unsubstituted indazoles is annular tautomerism, allowing the N-H proton to reside on either nitrogen atom (1H- and 2H-tautomers). The N-methylation of the indazole core, as seen in this compound, definitively locks the molecule into the 1H-isomeric form. This structural rigidity is paramount in drug design, as it ensures a specific and predictable three-dimensional orientation for interaction with biological targets. This guide focuses specifically on this N1-methylated isomer, a versatile intermediate for elaborating molecular complexity.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These parameters are essential for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 1092351-84-2 | |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight | 190.20 g/mol | |

| Physical Form | Solid, Powder | |

| Predicted Boiling Point | 313.1 ± 15.0 °C | |

| Predicted Density | 1.23 ± 0.1 g/cm³ | |

| Purity (Typical) | ≥97% | |

| Storage Conditions | Ambient temperature, in a dry, well-sealed container | |

| InChI Key | ARLZANUTGUOGEG-UHFFFAOYSA-N |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is most effectively achieved via a two-step sequence starting from a commercially available precursor. This strategy involves the initial formation of the indazole ring system followed by a regioselective N-methylation.

Synthesis Workflow Diagram

The overall synthetic pathway is depicted below, illustrating the transformation from the starting indole to the final N-methylated indazole product.

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of Methyl 1H-indazole-7-carboxylate (Precursor)

The formation of the indazole core from an indole starting material is a well-established transformation. The following protocol is adapted from established literature procedures for analogous compounds.[1][2]

-

Principle: This step involves the nitrosation of a substituted indole. The reaction proceeds via an electrophilic attack on the indole ring, followed by rearrangement and cyclization to form the indazole-3-carboxaldehyde. Subsequent oxidation and esterification yield the desired precursor.

-

Experimental Protocol:

-

Nitrosation: To a cooled (0 °C) solution of sodium nitrite (NaNO₂, 2.2 eq.) in water and DMF, slowly add hydrochloric acid (HCl, 2.0 eq.). After stirring for 10 minutes, add a solution of 7-methyl-indole (1.0 eq.) in DMF dropwise over 2 hours. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification & Oxidation: Concentrate the crude product under reduced pressure and purify via column chromatography to yield 7-methyl-1H-indazole-3-carboxaldehyde. This intermediate is then oxidized to the carboxylic acid using a standard oxidizing agent (e.g., Jones reagent), followed by Fischer esterification (methanol with a catalytic amount of sulfuric acid) to yield Methyl 1H-indazole-7-carboxylate.

-

Step 2: N-Methylation of Methyl 1H-indazole-7-carboxylate

The N-alkylation of indazoles can yield a mixture of N1 and N2 isomers. The choice of base and solvent is critical for controlling regioselectivity.[3][4]

-

Causality & Experimental Choice: The regioselectivity of indazole alkylation is governed by a complex interplay of steric and electronic factors. While some conditions favor the N2 product, the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N1 isomer.[3][5]

-

Experimental Protocol:

-

Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon), add a solution of Methyl 1H-indazole-7-carboxylate (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, during which time the indazole anion will form (cessation of hydrogen gas evolution).

-

Methylation: Add methyl iodide (CH₃I, 1.5 eq.) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford pure this compound.

-

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. While a publicly available spectrum for this specific compound is not available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 8.10-8.20 ppm (s, 1H): Proton at the C3 position of the indazole ring.

-

δ 7.80-7.95 ppm (m, 2H): Aromatic protons on the benzene ring, likely corresponding to H4 and H6.

-

δ 7.20-7.35 ppm (t, 1H): Aromatic proton at the H5 position.

-

δ 4.15-4.25 ppm (s, 3H): N-CH₃ methyl protons. The chemical shift is characteristic of a methyl group attached to a heterocyclic nitrogen.

-

δ 3.90-4.00 ppm (s, 3H): O-CH₃ methyl protons of the ester group.

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 165-168 ppm: Carbonyl carbon (C=O) of the ester.

-

δ 140-145 ppm: Quaternary carbons of the indazole ring (C3a, C7a).

-

δ 120-135 ppm: Aromatic and heterocyclic carbons (C3, C4, C5, C6).

-

δ ~110 ppm: C7 carbon, attached to the ester.

-

δ ~52 ppm: O-CH₃ carbon.

-

δ ~35 ppm: N-CH₃ carbon.

-

Infrared (IR) Spectroscopy

-

~1720 cm⁻¹: Strong C=O stretching vibration from the methyl ester group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and pyrazole rings.

-

~3000-2850 cm⁻¹: C-H stretching from the methyl and aromatic groups.

-

~1250-1100 cm⁻¹: C-O stretching from the ester functionality.

Mass Spectrometry (MS)

-

Expected Molecular Ion [M]⁺: m/z = 190.20. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₀H₁₀N₂O₂.

Chemical Reactivity and Applications

Reactivity of the Ester Group

The primary site of reactivity for further synthetic elaboration is the methyl ester. This functional group provides a handle for creating a diverse library of analogues.

-

Saponification: The ester can be readily hydrolyzed under basic conditions (e.g., LiOH, NaOH in a water/THF mixture) to yield the corresponding 1-Methyl-1H-indazole-7-carboxylic acid .[9]

-

Amidation: The carboxylic acid can then be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, EDCI) to form amide derivatives. This is a cornerstone strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but is a high-value intermediate. Its utility lies in providing the N1-methylated indazole core, a motif found in numerous biologically active compounds, particularly kinase inhibitors used in oncology. The 7-carboxylate position allows for the introduction of various side chains that can modulate potency, selectivity, and pharmacokinetic properties.[10][11]

Safety and Handling

As a laboratory chemical, appropriate safety precautions must be observed.

-

Hazard Classification:

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[12]

-

-

Recommended Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[13]

-

Avoid breathing dust.[13]

-

Wash hands thoroughly after handling.[13]

-

Store in a tightly closed container in a dry place.[13]

-

References

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

-

Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). Available at: [Link]

-

Li, Y., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available at: [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Orito, K., et al. (2007). Supporting Information for a publication. Wiley-VCH. Available at: [Link]

-

methyl 1H-indazole-3-carboxylate. PubChem. Available at: [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. Available at: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

-

Safety Data Sheet for 1-Methyl-1H-indazole-3-carboxylic acid. (2010). Fisher Scientific. Available at: [Link]

-

Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Wiley Online Library. Available at: [Link]

- Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

-

13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. Available at: [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. Available at: [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

-

13C NMR of indazoles. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.ucc.ie [research.ucc.ie]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 1-Methyl-1H-indazole-7-carboxylic acid(1221288-23-8) 1H NMR [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Methyl 1H-indazole-3-carboxylate | 43120-28-1 | FM131984 [biosynth.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

The Rising Profile of Methyl-Substituted Indazole Carboxylates: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, with several approved drugs, such as the anticancer agents pazopanib and axitinib, featuring this heterocyclic core.[1] This guide delves into a specific, highly promising subclass: methyl-substituted indazole carboxylates. We will explore the nuanced interplay between the positioning of the methyl group and the carboxylate functionality, and how this influences a diverse range of biological activities, from anticancer and anti-inflammatory to antimicrobial. This document moves beyond a simple literature review to provide a synthesized analysis of structure-activity relationships (SAR), mechanistic insights, and detailed experimental protocols, offering a comprehensive resource for researchers in drug discovery and development.

The Indazole Core: A Foundation of Versatility

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole. This structural versatility, coupled with its ability to participate in various non-covalent interactions, makes it an ideal scaffold for designing molecules that can bind to a wide array of biological targets. The introduction of substituents, such as methyl groups and carboxylates, allows for the fine-tuning of the molecule's physicochemical properties, including lipophilicity, electronic distribution, and steric profile, thereby modulating its biological activity.

The Influence of Methyl Substitution on Biological Activity

The position of a methyl group on the indazole ring can profoundly impact the molecule's biological effects. This is often due to a combination of steric and electronic factors that influence how the molecule interacts with its biological target.

N-Methylation: Directing Activity and Properties

N-methylation, particularly at the N1 position, is a common strategy in the design of indazole-based therapeutics. For instance, a series of N-methyl-3-aryl indazoles have demonstrated notable antimicrobial properties.[2] The methylation at the N1 position can enhance the compound's metabolic stability and influence its binding orientation within a target protein.

C-Methylation: Fine-Tuning Specificity

Methylation on the benzene or pyrazole portion of the indazole ring can also significantly alter biological activity. For example, in the development of glycogen synthase kinase-3 (GSK-3) inhibitors, the addition of a methyl group at the 5-position of the indazole ring was found to modulate the compound's potency.[3] This highlights the importance of exploring various methylation patterns to optimize activity against a specific target.

The Carboxylate Group: A Key to Potency and Selectivity

The carboxylate group, whether as a carboxylic acid or an ester, is a critical functional group in many methyl-substituted indazoles, often playing a direct role in target engagement.

Indazole-3-carboxylates: A Hub of Activity

The indazole-3-carboxylate moiety is a frequently explored scaffold. For example, derivatives of 1-methyl-1H-indazole-3-carboxylic acid have been investigated for their anti-inflammatory and analgesic activities.[3] The carboxylic acid can act as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of enzymes or receptors. The corresponding methyl esters can serve as prodrugs, improving cell permeability, or can have intrinsic activity themselves.[4]

Indazole-6-carboxylates in Anticancer Research

Recent studies have highlighted the potential of 1H-indazole-6-carboxylic acid derivatives as anticancer agents. These compounds have been shown to induce apoptosis in cancer cell lines, with their mechanism of action often linked to the inhibition of key kinases involved in cell proliferation and survival.[5]

Key Biological Activities of Methyl-Substituted Indazole Carboxylates

The strategic combination of methyl and carboxylate substituents on the indazole scaffold has led to the discovery of compounds with a wide spectrum of biological activities.

Anticancer Activity

Methyl-substituted indazole carboxylates have emerged as promising candidates for cancer therapy. Their mechanisms of action are often multi-faceted, targeting various hallmarks of cancer.

4.1.1. Kinase Inhibition: A significant body of research has focused on indazole derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3] The indazole scaffold can mimic the purine core of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases. Methyl groups can provide additional hydrophobic interactions and improve selectivity for specific kinases. The carboxylate group can form key hydrogen bonds with the kinase hinge region.[3]

Signaling Pathway: Indazole-based Kinase Inhibition

Caption: Competitive inhibition of ATP binding to the kinase domain by methyl-substituted indazole carboxylates.

4.1.2. Induction of Apoptosis: Several studies have shown that methyl-substituted indazole carboxylates can induce programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases.[6]

Quantitative Anticancer Activity Data

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 6-(4-methylpiperazin-1-yl) | 4T1 (Breast) | 0.23 | |

| 2f | 6-(4-methylpiperazin-1-yl) | HepG2 (Liver) | 0.80 | [6] |

| 2f | 6-(4-methylpiperazin-1-yl) | MCF-7 (Breast) | 0.34 | [6] |

| 7 | 1,3-dimethyl-6-amino | FaDu (Hypopharyngeal) | 2.78 |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and some cancers. Methyl-substituted indazole carboxylates have demonstrated potent anti-inflammatory effects through various mechanisms.

4.2.1. Inhibition of Cyclooxygenase (COX) Enzymes: Some indazole derivatives have been shown to inhibit COX enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[7] The carboxylic acid moiety is often crucial for this activity, mimicking the carboxylic acid of arachidonic acid, the natural substrate for COX.

Quantitative Anti-inflammatory Activity Data

| Compound | Substitution Pattern | Assay | IC50 (µM) | Reference |

| Indazole | Unsubstituted | COX-2 Inhibition | 23.42 | [7] |

| 5-aminoindazole | 5-amino | COX-2 Inhibition | 12.32 | [7] |

| 6-nitroindazole | 6-nitro | COX-2 Inhibition | 19.22 | [7] |

4.2.2. Modulation of Pro-inflammatory Cytokines: These compounds can also reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new antimicrobial agents. Methyl-substituted indazole carboxylates have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

4.3.1. Mechanism of Action: While the exact mechanisms are still under investigation for many compounds, some indazole derivatives are thought to exert their antimicrobial effects by inhibiting essential bacterial enzymes, such as DNA gyrase.[8]

Quantitative Antimicrobial Activity Data

| Compound ID | Substitution Pattern | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| 1d | 3-methyl-1-(2-(piperidin-1-yl)ethan-1-oyl) | Bacillus subtilis | - | [9] |

| 1d | 3-methyl-1-(2-(piperidin-1-yl)ethan-1-oyl) | Escherichia coli | - | [9] |

| Indazole Derivatives | N-methyl-3-aryl | Bacillus cereus | Varies | [2] |

| Indazole Derivatives | N-methyl-3-aryl | Escherichia coli | Varies | [2] |

| Note: Specific zone of inhibition values for compound 1d were not provided in the abstract, but it was highlighted as the most active compound. |

Structure-Activity Relationship (SAR) and Molecular Docking Insights

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the design of more potent and selective compounds.

5.1. Key SAR Findings:

-

N1-Substitution: Alkylation at the N1 position with small, flexible chains can enhance activity.

-

C3-Position: The presence of a carboxylate or carboxamide at the C3 position is often critical for activity, providing a key interaction point with the target protein.

-

Benzene Ring Substitution: The nature and position of substituents on the benzene ring can significantly impact potency and selectivity. Electron-withdrawing groups can sometimes enhance activity.

5.2. Molecular Docking: Molecular docking studies have provided valuable insights into the binding modes of methyl-substituted indazole carboxylates with their target proteins. These studies often reveal that the indazole core sits within a hydrophobic pocket, while the carboxylate group forms key hydrogen bonds with polar residues.[10][11]

Experimental Workflow: From Synthesis to Biological Evaluation

Caption: A generalized workflow for the development of methyl-substituted indazole carboxylates.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of methyl-substituted indazole carboxylates.

Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

This protocol is adapted from established procedures for the synthesis of N-methylated indazole carboxylic acids.[8][12]

Materials:

-

Indazole-3-carboxylic acid

-

Methanol

-

2N Sodium Hydroxide (NaOH) solution

-

Iodomethane or Dimethyl sulfate

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

A solution of indazole-3-carboxylic acid methyl ester (1.00 g, 0.0053 mole) is stirred in a mixture of methanol (10 ml) and 2N NaOH solution (120 ml).[8]

-

The mixture is heated at reflux temperature for 2 hours.[8]

-

After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of approximately 4.[12]

-

The precipitated solid is collected by filtration, washed with water, and dried to yield 1-methyl-1H-indazole-3-carboxylic acid.[12]

In Vitro Anticancer Activity Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Positive control (standard antibiotic) and negative control (broth with DMSO)

Procedure:

-

Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives and Conclusion

The field of methyl-substituted indazole carboxylates is ripe with opportunities for further exploration. Future research should focus on:

-

Expanding the chemical space: Synthesizing novel derivatives with diverse substitution patterns to further probe the SAR.

-

Elucidating mechanisms of action: Employing advanced techniques such as proteomics and transcriptomics to identify the specific molecular targets and pathways affected by these compounds.

-

In vivo studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models of cancer, inflammation, and infectious diseases.

References

-

Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound). PrepChem.com. Available at: [Link]

-

Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13385-13404. Available at: [Link]

-

How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. (2024, March 12). Knowledge. Available at: [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research, 10(9), FC01–FC05. Available at: [Link]

- Process for preparing 1-methylindazole-3-carboxylic acid. (2002). Google Patents.

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(27), 16376-16386. Available at: [Link]

-

Synthesis and molecular docking of novel indazole derivatives with DFT studies. (2024). ResearchGate. Available at: [Link]

-

Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13385-13404. Available at: [Link]

-

Farooqui, M., Ali, N., & Zaheer, Z. (2012). Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2565-2570. Available at: [Link]

-

Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). (2025). Asian Journal of Green Chemistry. Available at: [Link]

-

Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13385-13404. Available at: [Link]

-

Shaikh, A. S., et al. (2015). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 1229-1238. Available at: [Link]

-

Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. Available at: [Link]

-

1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

-

Farooqui, M., Ali, N., & Zaheer, Z. (2012). Synthesis, Anti-bacterial, Analgesic and Anti-inflammatory Activities of Some New Biologically Important Indazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2565-2570. Available at: [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(27), 16376-16386. Available at: [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. Available at: [Link]

-

N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). Molecules, 28(2), 795. Available at: [Link]

-

Synthesis and antimicrobial activity of some new carbazoles, indazoles, quinolines, quinazolines and naphthalenes from 3-methyl-5-phenyl-6-benzylidene-2-cyclohexene-1-one. (1995). Bollettino Chimico Farmaceutico, 134(2), 77-79. Available at: [Link]

-

Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. (2022). Molecules, 27(19), 6529. Available at: [Link]

-

Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). Bioorganic & Medicinal Chemistry, 90, 117377. Available at: [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). Molecules, 11(11), 867-889. Available at: [Link]

- Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents.

-

Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. (2024). Bioorganic & Medicinal Chemistry Letters, 114, 130015. Available at: [Link]

Sources

- 1. [PDF] Synthesis molecular docking and DFT studies on novel indazole derivatives | Semantic Scholar [semanticscholar.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. bloomtechz.com [bloomtechz.com]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Elucidating the Therapeutic Potential of Methyl 1-methyl-1H-indazole-7-carboxylate

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold for a multitude of clinically relevant therapeutic agents.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of a specific, yet under-characterized derivative: Methyl 1-methyl-1H-indazole-7-carboxylate. While extensive data on this particular molecule are not widely published, its structural relationship to known bioactive compounds provides a strong rationale for targeted investigation.[4] This document outlines a systematic approach, beginning with in silico target identification and culminating in detailed experimental validation protocols for the most promising therapeutic targets.

Introduction: The Indazole Scaffold as a Pharmacophore

Indazole-containing derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of pharmacological activities.[1][3][5] These activities include anti-inflammatory, antimicrobial, and potent antitumor effects, often mediated through the inhibition of various protein kinases.[3][4][6][7] Several FDA-approved small-molecule anticancer drugs, such as axitinib, niraparib, and pazopanib, feature the indazole core, underscoring its therapeutic relevance.[3] The bicyclic structure of indazole, comprising a benzene ring fused to a pyrazole ring, provides a versatile template for chemical modification, enabling the fine-tuning of interactions with diverse biological targets.[1][7]

This compound is a distinct derivative within this class. The methylation at the N1 position and the carboxylate at the 7-position are key structural features that will dictate its biological activity. This guide will focus on a logical, evidence-based approach to identifying and validating its potential therapeutic targets.

Prioritizing Potential Therapeutic Target Classes

Based on the extensive literature on indazole derivatives, three primary target classes emerge as high-priority areas of investigation for this compound:

-

Protein Kinases: The indazole scaffold is a well-established "hinge-binding" motif for various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases.[5]

-

Poly (ADP-ribose) Polymerase (PARP): Indazole-7-carboxamide derivatives have been successfully developed as potent PARP inhibitors, a class of drugs effective in cancers with specific DNA repair deficiencies.[8][9]

-

Cannabinoid Receptors: The indazole-3-carboxamide scaffold is a prominent feature in a class of synthetic cannabinoids that act as potent agonists of CB1 and CB2 receptors, suggesting a potential role in pain management and immunomodulation.[4][10][11][12][13]

The following sections will detail the rationale and experimental workflows for investigating each of these target classes.

In Silico Bioactivity Prediction: A Rational Starting Point

Given the limited experimental data for this compound, a robust in silico approach is the most logical and cost-effective first step to generate testable hypotheses about its biological targets.[4]

Ligand-Based Target Prediction

This method identifies potential protein targets by comparing the structure of our compound of interest to a database of known bioactive ligands.[4]

Experimental Protocol: Ligand-Based Target Prediction

-

Molecule Preparation:

-

Generate the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

-

Save the optimized structure in a standard format (e.g., .sdf, .mol2).

-

-

Similarity Search:

-

Utilize a similarity search tool (e.g., SwissTargetPrediction, ChEMBL) to compare the 3D structure of the query molecule against a database of known ligands with annotated biological targets.

-

The output will be a ranked list of potential protein targets based on structural similarity to known active molecules.

-

Molecular Docking

Once a list of potential targets is generated, molecular docking can predict the binding affinity and mode of interaction of this compound with these proteins.[5]

Experimental Protocol: Molecular Docking

-

Target Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation:

-

Use a molecular docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of the ligand within the active site of the target protein.

-

Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Diagram: In Silico Bioactivity Prediction Workflow

Caption: A streamlined workflow for the computational prediction of biological targets.

Target Validation: Experimental Protocols

The hypotheses generated from the in silico analysis must be validated through rigorous experimental testing. The following sections provide detailed protocols for assessing the activity of this compound against the prioritized target classes.

Protein Kinase Inhibition Assays

A broad kinase panel screening is the most efficient method to identify potential kinase targets.

Experimental Protocol: Kinase Inhibition Profiling

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serially dilute the stock solution to the desired concentrations for the assay.

-

-

Kinase Assay:

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a panel of human kinases at a fixed concentration (e.g., 10 µM).

-

The assay typically measures the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.

-

-

Data Analysis:

-

Calculate the percent inhibition for each kinase.

-

For kinases showing significant inhibition (>50%), determine the IC50 value by performing a dose-response analysis.

-

Table 1: Representative Data from a Kinase Inhibition Screen

| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |

| Kinase A | 95% | 50 |

| Kinase B | 8% | >10,000 |

| Kinase C | 62% | 800 |

| ... | ... | ... |

Diagram: Kinase Inhibition Assay Workflow

Caption: A generalized workflow for determining kinase inhibitory activity.

PARP Inhibition Assays

Both enzymatic and cell-based assays are crucial for evaluating PARP inhibitory activity.

Experimental Protocol: PARP Inhibition Assay

-

Enzymatic Assay:

-

Cell-Based Assay:

Diagram: PARP Inhibition and Synthetic Lethality

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutant cells.

Cannabinoid Receptor Binding Assays

A competitive radioligand binding assay is the gold standard for determining affinity for cannabinoid receptors.

Experimental Protocol: Cannabinoid Receptor Binding Assay

-

Membrane Preparation:

-

Use cell membranes expressing human CB1 or CB2 receptors (commercially available).

-

-

Binding Assay:

-

Incubate the membranes with a known radiolabeled cannabinoid receptor ligand (e.g., [3H]CP-55,940) in the presence of varying concentrations of this compound.[17]

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percent displacement of the radioligand at each concentration of the test compound.

-

Determine the Ki (inhibitory constant) value from the IC50 value using the Cheng-Prusoff equation.

-

Table 2: Representative Data from a Cannabinoid Receptor Binding Assay

| Receptor | Radioligand | Test Compound Ki (nM) |

| CB1 | [3H]CP-55,940 | 150 |

| CB2 | [3H]CP-55,940 | >10,000 |

Conclusion and Future Directions

This guide provides a structured and experimentally sound approach to unraveling the therapeutic potential of this compound. By systematically exploring its activity against protein kinases, PARP, and cannabinoid receptors, researchers can efficiently identify and validate its primary molecular targets. Positive results in any of these areas would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant disease models to establish therapeutic efficacy. The indazole scaffold continues to be a rich source of novel therapeutics, and a thorough investigation of this specific derivative is a meritorious endeavor in the ongoing quest for new medicines.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH. [Link]

-

Synthesis and biological evaluation of new indazole derivatives. ResearchGate. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

-

Synthesis and biological evaluation of indazole derivatives. ResearchGate. [Link]

-

Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed. [Link]

-

Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. PubMed. [Link]

-

Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

-

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC - NIH. [Link]

-

Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. PubMed Central. [Link]

-

Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. ACS Publications. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]

-

In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. DiVA portal. [Link]

-

Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. PMC - PubMed Central. [Link]

-

2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ResearchGate. [Link]

-

Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. [Link]

-

Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCr. [Link]

-

Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC - PubMed Central. [Link]

-

Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. [Link]

-

Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Scilit. [Link]

-

(PDF) In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. ResearchGate. [Link]

-

Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers. PubMed. [Link]

-

Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. PubMed Central. [Link]

-

PARP assay for inhibitors. BMG LABTECH. [Link]

-

(PDF) Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scilit.com [scilit.com]

- 10. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diva-portal.org [diva-portal.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of indazole derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Indazole Derivatives

Abstract

The indazole ring system, a bicyclic heteroaromatic scaffold, has firmly established itself as a "privileged structure" in modern medicinal chemistry.[1][2] Its remarkable versatility is evidenced by its presence in a multitude of clinically approved drugs, including potent kinase inhibitors like Pazopanib, Axitinib, and Entrectinib, which are cornerstones in oncology.[3][4] The scaffold's unique structural and electronic properties allow for extensive functionalization, enabling the fine-tuning of pharmacological profiles across a wide spectrum of biological targets.[5] Consequently, indazole derivatives have demonstrated significant therapeutic potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[6][7] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the biological activity of indazole derivatives. We will dissect the influence of substitutions at each key position of the indazole core, explore SAR trends within major therapeutic areas, detail essential experimental methodologies, and offer insights into future drug design strategies.

The Indazole Core: A Foundation for Versatility

Indazole, or benzpyrazole, is an aromatic heterocyclic compound featuring a benzene ring fused to a pyrazole ring.[6][8] It exists in tautomeric forms, primarily the 1H- and 2H-indazoles, with the 1H-tautomer being the more thermodynamically stable and predominant form in most contexts.[6][8] This structural feature is critical, as the position of the nitrogen-bound hydrogen or substituent dramatically influences the molecule's vectoral properties and its interactions with biological targets.

The indazole scaffold is considered a bioisostere of indole, allowing it to mimic the natural amino acid tryptophan's side chain in protein interactions.[6][9] Furthermore, it can effectively serve as a bioisosteric replacement for catechol moieties, a strategy that has been successfully employed to enhance biological activity and improve drug-like properties.[6][10]

The key to unlocking the potential of the indazole scaffold lies in understanding the distinct roles of its substitution points:

-

N1 and N2 Positions: These positions on the pyrazole ring are crucial for modulating potency and selectivity. The choice of substituent and the regiochemistry (N1 vs. N2) can alter the hydrogen bonding capacity and overall orientation of the molecule within a binding site.

-

C3 Position: Often projecting towards the solvent-exposed region of a target protein, this position is a prime site for introducing larger substituents to enhance potency or target specific sub-pockets.

-

C4, C5, C6, and C7 Positions: Modifications on the benzene ring are instrumental in fine-tuning the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability. These positions can also form critical interactions with the target protein to improve binding affinity and selectivity.

Caption: Key substitution points on the indazole core.

Guiding Principles of Indazole SAR

Decades of research have illuminated several core principles that guide the optimization of indazole-based compounds.

The Critical Choice: N1 vs. N2 Substitution

The regioselectivity of N-alkylation or N-arylation is a pivotal consideration in the design of indazole derivatives. The N1-substituted isomer is generally the thermodynamically more stable product, while the N2-isomer is often kinetically favored.[11] The choice of synthetic conditions, particularly the base and solvent, can be manipulated to favor one isomer over the other.[12]

-

N1-Substitution: For certain biological activities, N1-substitution is essential. For instance, a series of N1-substituted benzyl indazoles were identified as non-hormonal antispermatogenic agents, demonstrating the critical role of this specific substitution pattern for the desired activity.[13]

-

N2-Substitution: Conversely, N2-substituted indazoles have shown significant promise as anticancer agents. For example, N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide exhibited potent antiproliferative activity against ovarian and lung cancer cell lines.[14]

The Gateway at C3

The C3 position is one of the most frequently modified sites on the indazole ring. Substituents at this position can profoundly influence binding affinity by interacting with specific pockets of the target protein.

-

Amine and Amide Moieties: The 1H-indazole-3-amine and 3-carboxamide structures are highly effective "hinge-binding" fragments, particularly in kinase inhibitors.[15] This motif is present in drugs like Entrectinib, where it plays a critical role in anchoring the molecule to the hinge region of the kinase ATP-binding site.[15]

-

Aryl and Heteroaryl Groups: Appending various ring systems to the C3 position can lead to significant gains in potency. For inhibitors of the IDO1 enzyme, a key cancer immunotherapy target, the presence of a suitably substituted carbohydrazide moiety at the C3 position was found to be crucial for strong inhibitory activity.[3]

Fine-Tuning on the Benzene Ring (C4-C7)

Substitutions on the fused benzene ring are vital for optimizing the overall pharmacological profile.

-

Potency and Selectivity: Small changes on this ring can lead to large differences in activity. For example, in a series of indazole-based cardiovascular agents, the introduction of a chlorine or methyl group at the C7 position resulted in higher activity than other congeners.[8] Similarly, for IDO1 inhibitors, disubstitution at both the C4 and C6 positions was identified as a key strategy for achieving remarkable potency.[3]

-

Physicochemical Properties: These positions are ideal for introducing groups that modulate solubility, metabolic stability, and cell permeability. In a series of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, replacing a methyl group at the C5 position with a methoxy group led to a significant increase in potency, highlighting the importance of electronic and hydrogen-bonding effects at this position.[16]

SAR in Action: Indazoles in Oncology

The most profound impact of indazole derivatives has been in the field of oncology, particularly as inhibitors of protein kinases, which are often dysregulated in cancer.[2][17][18]

Protein Kinase Inhibition

The indazole scaffold is an excellent mimic of the adenine portion of ATP, allowing it to bind effectively within the ATP-binding cleft of numerous kinases.

Caption: Generalized binding mode of an indazole kinase inhibitor.

-

VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. The FDA-approved drug Pazopanib is a potent multi-kinase inhibitor with an indazole core. SAR studies on indazole-pyrimidine based derivatives revealed that electron-donating methoxy groups were preferred over hydrophobic alkyl or halogen groups for potent VEGFR-2 inhibition.[17] A recently developed derivative, compound 30, demonstrated an exceptionally low IC50 of 1.24 nM against VEGFR-2.[19]

-

FGFR Inhibitors: Fibroblast Growth Factor Receptors (FGFRs) are validated targets in various cancers. Fragment-led de novo design successfully identified the indazole core as a key pharmacophore for FGFR inhibition.[20] Subsequent SAR studies showed that a phenol moiety on a C6-substituent, capable of forming a hydrogen bond with a glutamate residue (Glu531) deep in the ATP pocket, was crucial for inhibitory activity.[20]

-

Akt Inhibitors: The serine/threonine kinase Akt is a central node in cell survival pathways. The development of indazole-pyridine based compounds led to the discovery of highly potent and selective Akt inhibitors, with one analog exhibiting a Ki of 0.16 nM and demonstrating significant tumor growth inhibition in vivo.[21]

Quantitative SAR Data for Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of selected indazole derivatives against various protein kinases, illustrating the potency that can be achieved with this scaffold.

| Compound ID/Name | Target Kinase | IC50 / Ki | Reference |

| Pazopanib | VEGFR-2 | 30 nM | [22] |

| Compound 109 | EGFR (T790M) | 5.3 nM | [3] |

| Compound 106 | FGFR2 | 0.8 µM | [3][22] |

| Entrectinib (127) | ALK | 12 nM | [3] |

| Indazole-Pyridine Analog | Akt | 0.16 nM (Ki) | [21] |

| Compound 30 | VEGFR-2 | 1.24 nM | [19] |

| Compound 89 | Bcr-Abl (T315I) | 0.45 µM | [3] |

Methodologies for Driving Indazole SAR

A successful SAR campaign relies on an integrated workflow of chemical synthesis, biological evaluation, and computational modeling.

Experimental Workflow

Caption: Iterative drug discovery workflow for SAR studies.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method to determine the potency (IC50) of an indazole derivative against a target kinase.

Objective: To measure the displacement of a fluorescent tracer from the ATP-binding pocket of a kinase by a test compound.

Materials:

-

Target Kinase (e.g., VEGFR-2), Europium (Eu)-labeled anti-tag antibody, and Alexa Fluor™ 647-labeled Kinase Tracer (Thermo Fisher Scientific).

-

Test Compounds (Indazole derivatives) dissolved in 100% DMSO.

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

384-well, low-volume, black assay plates.

-

Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection (e.g., Tecan Spark® or similar).

Procedure:

-

Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. Start with a 100X final top concentration (e.g., 1 mM for a 10 µM final concentration).

-

Assay Plate Setup:

-

Add 50 nL of the serially diluted compounds to the wells of the 384-well plate using an acoustic dispenser. Include "0% inhibition" controls (DMSO only) and "100% inhibition" controls (high concentration of a known inhibitor or no kinase).

-

-

Kinase/Antibody Mix Preparation: Prepare a 2X solution of the Kinase and Eu-antibody in Assay Buffer at the manufacturer's recommended concentrations.

-

Kinase/Antibody Addition: Add 2.5 µL of the 2X Kinase/Antibody mix to each well. Mix by shaking the plate for 30 seconds.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Tracer Preparation: Prepare a 2X solution of the Alexa Fluor™ 647-Tracer in Assay Buffer.

-

Tracer Addition: Add 2.5 µL of the 2X Tracer solution to each well. The final volume is 5 µL.

-

Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Data Analysis:

-

Calculate the Emission Ratio (665 nm / 615 nm).

-

Normalize the data using the "0%" and "100%" inhibition controls.

-

Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Protocol: MTT Cell Proliferation Assay

This protocol measures the effect of indazole derivatives on the viability of cancer cell lines.[15]

Objective: To assess the cytotoxic/cytostatic effect of test compounds by measuring the metabolic activity of living cells.

Materials:

-

Human cancer cell line (e.g., K562, A549).[15]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

-

Test Compounds (Indazole derivatives) dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).

-

96-well clear-bottom cell culture plates.

-

Multichannel pipette and a microplate reader (570 nm).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO) to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the Solubilization Solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Reading: Incubate the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percent viability versus the log of the compound concentration and fit the curve to determine the IC50 value.

-

Conclusion and Future Perspectives

The indazole scaffold is a cornerstone of modern medicinal chemistry, offering a robust and highly adaptable framework for the design of potent and selective therapeutic agents.[1][7] The extensive SAR knowledge base, particularly in oncology, provides a clear roadmap for lead optimization. Key takeaways include the critical influence of N1/N2 regiochemistry, the utility of the C3 position for installing key binding motifs, and the importance of the benzene ring for fine-tuning the overall drug-like properties.

The future of indazole-based drug discovery is bright. The integration of advanced computational methods, such as FEP (Free Energy Perturbation) and large-scale virtual screening, will accelerate the identification of novel derivatives with superior properties.[23] Exploring new chemical space through innovative synthetic methodologies will continue to expand the diversity of the indazole chemical library. As our understanding of disease biology deepens, the versatility of the indazole scaffold will undoubtedly be leveraged to develop next-generation therapies for a host of unmet medical needs.

References

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules.

- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Pharmaceutical Chemistry & Chemical Science.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery. BenchChem.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry.

- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents.

- Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Journal of Biomolecular Structure and Dynamics.

- Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry.

- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Drug Targets.

- Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry.

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research.

- Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters.

- Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters.

- US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds. Google Patents.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.

- Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry.

- Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports.

- Synthesis and antitumor activity of some substituted indazole derivatives. Archiv der Pharmazie.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules.

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 11. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

- 14. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 17. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 1-methyl-1H-indazole-7-carboxylate: A Privileged Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique structural and electronic properties allow it to engage in key interactions with a diverse range of biological targets, including kinases, polymerases, and G-protein coupled receptors.[4][5][6] Within the vast chemical space of indazole derivatives, small, functionalized fragments represent powerful starting points for fragment-based drug discovery (FBDD). This guide provides an in-depth technical exploration of methyl 1-methyl-1H-indazole-7-carboxylate as a high-potential fragment for drug discovery campaigns. We will delve into its synthesis, physicochemical properties, and a comprehensive, field-proven workflow for its application in fragment screening and hit-to-lead optimization. This document is intended to serve as a practical resource for researchers aiming to leverage this versatile scaffold in their drug discovery endeavors.

The Indazole Nucleus: A Foundation for Therapeutic Innovation

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, offers a rigid framework that can be strategically decorated with functional groups to modulate its pharmacological profile.[1][7] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, while the benzene ring provides a platform for hydrophobic and aromatic interactions. This versatility has led to the development of numerous FDA-approved drugs containing the indazole moiety, highlighting its clinical significance.[8]

The "Rule of Three" and the Power of Fragments

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). FBDD focuses on identifying low-molecular-weight compounds (fragments) that bind to a biological target with high ligand efficiency.[9] These fragments typically adhere to the "Rule of Three":

-

Molecular weight ≤ 300 Da

-

cLogP ≤ 3

-

Number of hydrogen bond donors and acceptors ≤ 3 each[10]

This compound is an exemplary fragment that aligns with these principles, making it an ideal candidate for FBDD campaigns.

Synthesis and Physicochemical Characterization of this compound

Proposed Synthetic Protocol

The following protocol is a proposed adaptation based on the synthesis of analogous indazole-3-carboxamides and N-methylated indazoles.[11][12]

Step 1: Synthesis of Methyl 1H-indazole-7-carboxylate

A potential starting point is the cyclization of a suitably substituted aminobenzoate derivative.

-

Reaction: To a solution of methyl 2-amino-3-methylbenzoate in an appropriate solvent (e.g., chloroform), slowly add acetic anhydride. The reaction is typically stirred at room temperature. Following acetylation, a diazotization reaction using a nitrite source (e.g., isoamyl nitrite) in the presence of an acid catalyst would facilitate the intramolecular cyclization to form the indazole ring.

Step 2: N-methylation to Yield this compound

The N-methylation of the indazole ring can be achieved through nucleophilic substitution.

-

Reaction: To a solution of methyl 1H-indazole-7-carboxylate in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base (e.g., sodium hydride) to deprotonate the indazole nitrogen. Subsequently, add a methylating agent like methyl iodide. The reaction mixture is typically stirred at room temperature until completion.

Purification: The crude product can be purified using column chromatography on silica gel, followed by recrystallization to obtain the final compound with high purity.

Analytical Validation: The structure and purity of the synthesized this compound should be rigorously confirmed using the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of methylation.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Physicochemical Properties for Fragment-Based Screening

The suitability of a fragment for FBDD is heavily reliant on its physicochemical properties.

| Property | Predicted/Typical Value | Significance in FBDD |

| Molecular Weight | 190.20 g/mol | Adheres to the "Rule of Three" for optimal ligand efficiency. |

| cLogP | ~1.5 - 2.5 | Ensures adequate solubility while maintaining sufficient lipophilicity for cell permeability. |

| Aqueous Solubility | > 100 µM | Crucial for reliable screening results and minimizing false positives due to aggregation. |

| Hydrogen Bond Donors | 0 | Reduced complexity can lead to more specific binding interactions. |

| Hydrogen Bond Acceptors | 3 (2x N, 1x C=O) | Provides opportunities for key hydrogen bonding interactions with the target protein. |

| Polar Surface Area (PSA) | ~49 Ų | Influences cell permeability and oral bioavailability. |

Note: The cLogP and solubility values are estimations based on the structure and should be experimentally determined.

Application in Fragment-Based Drug Discovery: A Step-by-Step Workflow

The following section outlines a comprehensive workflow for utilizing this compound in a typical FBDD campaign.

Caption: A streamlined workflow for a fragment-based drug discovery campaign.

Phase 1: Hit Identification

The initial phase focuses on identifying and validating the binding of this compound to the target of interest.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak interactions typical of fragments.[1][2][4][7]

-

Method: Protein-observed ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR is a highly sensitive method.

-

Procedure:

-

Protein Preparation: Prepare a solution of the ¹⁵N-labeled target protein in a suitable NMR buffer.

-

Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

-

Fragment Addition: Add a stock solution of this compound to the protein sample.

-

Data Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

-

Analysis: Overlay the two spectra. Chemical shift perturbations (CSPs) of specific amino acid residues in the protein indicate binding of the fragment to that region.

-

-

Self-Validation: The observation of specific and dose-dependent CSPs provides a self-validating system, confirming a direct interaction between the fragment and the target protein.

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time kinetic and affinity data.[3][5]

-